An In-depth Technical Guide to 1-Methylcyclopropanamine: Synthesis, Properties, and Application
An In-depth Technical Guide to 1-Methylcyclopropanamine: Synthesis, Properties, and Application
Executive Summary: 1-Methylcyclopropanamine is a valuable, yet sterically constrained, primary amine that has garnered significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, conferred by the strained cyclopropane ring, offers a powerful tool for chemists to modulate the physicochemical properties of lead compounds, such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of 1-Methylcyclopropanamine, with a particular focus on its application as a key building block in the development of advanced therapeutic agents, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Strategic Value of the 1-Methylcyclopropylamine Motif
The cyclopropyl group is a well-established bioisostere for phenyl rings and other functional groups in drug design, prized for its ability to impart conformational rigidity and improve metabolic stability. When combined with a primary amine, as in the case of 1-Methylcyclopropanamine, it creates a chiral or prochiral center with a unique spatial arrangement of substituents. The addition of the 1-methyl group further constrains the molecule, providing a fixed vector for the amino group that can be exploited for precise interactions within a biological target's binding pocket.
Cyclopropylamines, in general, are key components in a range of pharmacologically active compounds, including antidepressants and antiviral agents.[1] Their significance extends to agrochemicals, where they are used in herbicides and insecticides.[1] Specifically, the 1-methylcyclopropylamine scaffold has emerged as a critical component in the design of PARP inhibitors, a class of targeted cancer therapies.[1][2][3] These inhibitors function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[1]
Molecular Structure and Identification
1-Methylcyclopropanamine, with the chemical formula C₄H₉N, possesses a simple yet structurally significant architecture.[4] The molecule consists of a cyclopropane ring with a methyl group and an amino group attached to the same carbon atom (C1).
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IUPAC Name: 1-methylcyclopropan-1-amine[4]
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CAS Number: 22936-83-0[4]
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Molecular Formula: C₄H₉N[4]
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Molecular Weight: 71.12 g/mol [4]
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SMILES: CC1(CC1)N[4]
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InChIKey: VSRXAWSAKJABKW-UHFFFAOYSA-N[4]
The C1 carbon is a quaternary, non-stereogenic center. The strained nature of the cyclopropane ring, with internal C-C-C bond angles of approximately 60°, results in significant ring strain, which profoundly influences the molecule's reactivity.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1-Methylcyclopropanamine are dictated by its low molecular weight, the presence of a primary amine, and the compact cyclopropyl scaffold.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 71.12 g/mol | [4] |
| Exact Mass | 71.0735 g/mol | [4] |
| Boiling Point | 60.9 ± 8.0 °C at 760 mmHg | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Vapor Pressure | 189.5 ± 0.1 mmHg at 25°C | [5] |
| Index of Refraction | 1.467 | [5] |
| LogP | 0.24 | [5] |
| Topological Polar Surface Area | 26.02 Ų | [4] |
Spectroscopic Characterization
Detailed experimental spectra for 1-Methylcyclopropanamine are not widely published. However, based on its structure, the following spectroscopic characteristics can be predicted.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
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Methyl Protons (-CH₃): A singlet in the range of δ 1.0-1.5 ppm.
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Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.0-3.0 ppm, whose chemical shift is dependent on concentration and solvent.
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Cyclopropyl Protons (-CH₂-): The two methylene groups on the cyclopropane ring are diastereotopic. They are expected to appear as two distinct multiplets, likely complex due to geminal and vicinal coupling, in the upfield region of δ 0.2-0.8 ppm.[6]
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¹³C NMR Spectroscopy:
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Methyl Carbon (-CH₃): A signal in the range of δ 15-25 ppm.
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Quaternary Carbon (C-NH₂): A signal in the range of δ 30-45 ppm.
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Cyclopropyl Carbons (-CH₂-): A signal in the highly shielded region of δ 5-15 ppm.[7]
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Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at approximately 3300-3400 cm⁻¹.
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C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl group and potentially just above 3000 cm⁻¹ for the cyclopropyl C-H bonds.
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N-H Bend (Scissoring): A medium to strong band around 1590-1650 cm⁻¹.
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C-N Stretch: A weak to medium band in the 1020-1250 cm⁻¹ region.[8]
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Mass Spectrometry (Electron Ionization):
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Molecular Ion (M⁺): A peak at m/z = 71.
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Base Peak: Likely m/z = 56, corresponding to the loss of the methyl group ([M-15]⁺).
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Other Fragments: Fragmentation of the cyclopropane ring can also be expected.[9]
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Synthesis and Purification
The synthesis of 1-methylcyclopropanamine can be approached through several established organic transformations. A common and effective strategy involves a degradation reaction of a carboxylic acid derivative, such as the Hofmann rearrangement of an amide.
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic disconnection points to 1-methylcyclopropanecarboxamide as a direct precursor via the Hofmann rearrangement .[10][11] This reaction is advantageous as it is a well-established method for converting primary amides to primary amines with the loss of one carbon atom. The amide precursor, in turn, can be readily prepared from 1-methylcyclopropanecarboxylic acid, which is commercially available or can be synthesized.
Recommended Protocol: Hofmann Rearrangement of 1-Methylcyclopropanecarboxamide
This protocol describes a representative procedure for the synthesis of 1-methylcyclopropanamine. The Hofmann rearrangement involves the treatment of a primary amide with bromine in a basic aqueous solution.[10] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.[12]
Step 1: Preparation of Sodium Hypobromite Solution
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In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve sodium hydroxide (e.g., 2.0 eq) in water.
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Slowly add bromine (e.g., 1.05 eq) to the cold, stirring solution. The addition should be done dropwise, ensuring the temperature does not exceed 10 °C.
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Continue stirring for 15-20 minutes at 0-5 °C until a clear, pale-yellow solution of sodium hypobromite is formed.
Step 2: Amide Addition and Rearrangement
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To the freshly prepared sodium hypobromite solution, add 1-methylcyclopropanecarboxamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Heat the reaction mixture to 60-70 °C and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting amide.
Step 3: Isolation and Purification of 1-Methylcyclopropanamine
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Cool the reaction mixture to room temperature.
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The product amine is volatile and can be isolated by steam distillation from the alkaline reaction mixture.
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Alternatively, perform an extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure due to the low boiling point of the product.
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Further purification can be achieved by fractional distillation.
Causality and Self-Validation: The choice of the Hofmann rearrangement is based on its reliability for this class of transformation.[10] The reaction is self-validating through characterization of the final product. Successful synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should match the expected data outlined in Section 3.2. The disappearance of the amide carbonyl stretch in the IR spectrum and the appearance of the characteristic N-H stretches provide clear evidence of the conversion.
Chemical Reactivity and Handling
Reactivity Profile
The reactivity of 1-methylcyclopropanamine is dominated by two key features: the nucleophilicity of the primary amine and the inherent strain of the cyclopropane ring.
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Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively.[13]
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Ring Strain: The high degree of ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, particularly with electrophilic reagents or in the presence of transition metals. However, under standard conditions for amide coupling or reductive amination, the ring is generally stable.
Safe Handling and Storage
1-Methylcyclopropanamine is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
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Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it may be air-sensitive.
Application in Medicinal Chemistry: A Case Study in PARP Inhibitors
A prominent application of the 1-methylcyclopropylamine moiety is in the design of PARP inhibitors for cancer therapy.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[1] Inhibiting PARP in these cancer cells leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and create double-strand breaks. Without a functional homologous recombination pathway, the cell cannot repair this damage and undergoes apoptosis. This concept is known as synthetic lethality.
The 1-methylcyclopropylamine group often serves as a key pharmacophoric element that interacts with the active site of the PARP enzyme. Its rigid structure and the precise orientation of the amine's hydrogen bond donors can lead to high-affinity binding and potent inhibition.
Conclusion
1-Methylcyclopropanamine is a structurally unique and synthetically valuable building block. Its constrained conformation and the reactivity of its primary amine group make it a powerful tool for medicinal chemists. The successful application of this moiety in high-impact therapeutics like PARP inhibitors underscores its importance. A thorough understanding of its synthesis, particularly via robust methods like the Hofmann rearrangement, along with its physicochemical properties and handling requirements, is essential for researchers aiming to leverage its unique characteristics in the design of next-generation pharmaceuticals and other advanced chemical applications.
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